molecular formula C5H8N4O B1459957 N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide CAS No. 1345124-49-3

N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

Cat. No. B1459957
M. Wt: 140.14 g/mol
InChI Key: MNMRURPLDNNAPW-UHFFFAOYSA-N
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Description

N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide, with the chemical formula C₅H₈N₄O , is a compound of interest. It is also known by its CAS number: 1345124-49-3 . This molecule exhibits intriguing properties and potential applications in various fields.



Synthesis Analysis

The synthesis of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide involves specific chemical reactions. While I don’t have access to specific synthetic pathways for this compound, researchers have likely explored various methods to prepare it. Further investigation into the literature would provide detailed synthetic routes.



Molecular Structure Analysis

The molecular structure of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide consists of a pyrazole ring with an attached hydroxyl group and a carboximidamide functional group. The arrangement of atoms and their connectivity significantly influences its properties and reactivity.



Chemical Reactions Analysis

Understanding the chemical reactivity of N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide is crucial. Researchers have likely investigated its behavior under different conditions, such as acidic or basic environments, temperature variations, and exposure to other reagents. Exploring its reactions with various nucleophiles, electrophiles, and catalysts would provide valuable insights.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • State : N’-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide likely exists as a powder .

    • Molecular Weight : Approximately 140.14 g/mol .

    • Solubility : Information on its solubility in various solvents would be valuable.

    • Storage Temperature : Typically stored at room temperature (RT) .




  • Chemical Properties :



    • Inchi Code : 1S/C₅H₈N₄O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,5H,6H₂,1H₃.

    • Safety Information : It is essential to consider safety precautions, including handling, storage, and disposal. Refer to the provided Material Safety Data Sheet (MSDS) for detailed safety guidelines.




Scientific Research Applications

Synthesis and Characterization

Research on pyrazole derivatives, including compounds related to N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide, has demonstrated their synthesis, structural characterization, and the analysis of their physical and chemical properties. A study highlighted the synthesis of pyrazole derivatives and their crystal structure, indicating their potential biological activity against breast cancer and microbes. The armed pyrazoles synthesized were characterized by FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography, revealing specific geometric parameters and theoretical physical and chemical properties (Titi et al., 2020).

Antimicrobial and Antifungal Activities

Several studies have been conducted on the antimicrobial and antifungal activities of pyrazole derivatives. These compounds exhibit significant activities against various microbial and fungal strains, indicating their potential as therapeutic agents in treating infectious diseases. For example, one study described the synthesis of 3-hydroxy-4-oxo-4H-pyran-2- carboxamide derivatives with demonstrated antimicrobial activity against bacteria and fungi, highlighting the therapeutic potential of pyrazole and related compounds (Aytemir et al., 2003).

Anticancer Properties

Pyrazole derivatives have also been investigated for their anticancer properties. Research into the synthesis of novel pyrazolo[4,3-d]pyrimidin-7(6H)-ones showed that these compounds have significant in vitro anticancer activity against various human cancer cell lines, indicating their potential as anticancer agents. The study involved a microwave-assisted strategy for synthesis and highlighted the compounds' mechanism of action through apoptosis and inhibition of the mTOR pathway, which is crucial in cancer progression (Reddy et al., 2014).

Anti-Inflammatory, Analgesic, and Antipyretic Activities

Pyrazole derivatives have shown potential anti-inflammatory, analgesic, and antipyretic activities. A study synthesizing novel pyrazolone derivatives attached to a pyrimidine moiety evaluated their biological activities, revealing that certain compounds exhibited activities comparable to standard drugs. This indicates the potential of such compounds in developing new therapeutic agents for treating inflammation, pain, and fever (Antre et al., 2011).

Safety And Hazards


  • Hazard Statements : May cause skin and eye irritation (H302, H312, H315, H319). Inhalation or ingestion may lead to health risks (H332, H335).

  • Precautionary Statements : Follow safety protocols, use appropriate protective equipment, and avoid exposure.


Future Directions

Researchers should explore the following aspects:



  • Biological Activity : Investigate potential pharmacological effects.

  • Derivatives : Synthesize and study derivatives for enhanced properties.

  • Applications : Explore applications in medicine, catalysis, or materials science.


Remember that this analysis is based on available information, and further research is necessary to uncover additional insights. For more detailed data, consult relevant peer-reviewed papers and technical documents12.


properties

IUPAC Name

N'-hydroxy-1-methylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-9-3-2-4(7-9)5(6)8-10/h2-3,10H,1H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMRURPLDNNAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC(=N1)/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide

CAS RN

1345124-49-3
Record name N'-hydroxy-1-methyl-1H-pyrazole-3-carboximidamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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